molecular formula C6H8Na2O5 B7981418 2-Hydroxyhexanedioic acid, sodium salt

2-Hydroxyhexanedioic acid, sodium salt

Cat. No.: B7981418
M. Wt: 206.10 g/mol
InChI Key: VYOOQLXFTYTWLX-UHFFFAOYSA-L
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Description

This compound is characterized by its molecular formula C6H8Na2O5 and a molecular weight of 206.10 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexanedioic acid, sodium salt typically involves the reduction of 2-ketoadipic acid. This reduction process can be carried out using various reducing agents under controlled conditions to yield the desired hydroxy-dicarboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the large-scale reduction of 2-ketoadipic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexanedioic acid, sodium salt can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxyhexanedioic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyhexanedioic acid, sodium salt involves its participation in metabolic pathways. It is formed by the reduction of 2-ketoadipic acid and can be further metabolized to succinic acid through beta-oxidation. This pathway is crucial for the degradation of dicarboxylic acids in the body .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

disodium;2-hydroxyhexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5.2Na/c7-4(6(10)11)2-1-3-5(8)9;;/h4,7H,1-3H2,(H,8,9)(H,10,11);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOOQLXFTYTWLX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)[O-])O)CC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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